molecular formula C8H9FO B151168 (2-Fluoro-6-methylphenyl)methanol CAS No. 478163-35-8

(2-Fluoro-6-methylphenyl)methanol

Cat. No.: B151168
CAS No.: 478163-35-8
M. Wt: 140.15 g/mol
InChI Key: FDNVHMPHEKQVIS-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Organic Molecules

(2-Fluoro-6-methylphenyl)methanol has been explored for its utility in the gram-scale synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation. This method has demonstrated advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional approaches (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Similarly, its derivatives have been used in stereoselective syntheses involving rearrangements initiated by Selectfluor and Deoxo-Fluor, leading to novel methanopyrrolidine alcohols and fluorides (Grant R Krow et al., 2004).

Chemical Sensing and Catalysis

The compound and its related derivatives have been incorporated into fluorogenic chemosensors for the efficient detection of metal ions such as Zn2+ and Al3+ in mixed solvent systems. The sensing mechanism involves processes like excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF), highlighting its utility in environmental monitoring and analytical chemistry (L. Patra et al., 2018).

Interaction with Other Chemical Species

Studies on the interaction of this compound derivatives with alcohols have revealed insights into hydrogen bonding dynamics, which are crucial for understanding solvent effects in chemical reactions and material sciences. For instance, the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes has been investigated, providing valuable information on the structural motifs and hydrogen bonding behaviors of these complexes (S. Maity, D. K. Maity, & G. Patwari, 2011).

Industrial Applications and Methanol Utilization

Additionally, research on methanol's role as a hydrogen source and C1 synthon in chemical synthesis and energy technologies has been expanded, with findings relevant to the use of this compound derivatives in catalysis and synthesis. Methanol has been identified as a key substance for obtaining complex chemical structures, showcasing its versatility and potential in sustainable chemical processes (F. Dalena et al., 2018).

Properties

IUPAC Name

(2-fluoro-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVHMPHEKQVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.